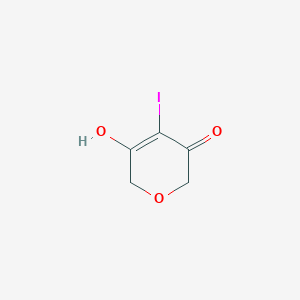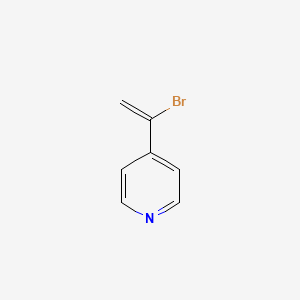
4-(1-Bromovinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Bromovinyl)pyridine: is an organic compound that belongs to the class of vinyl-substituted pyridines. Its structure consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) with a vinyl (ethenyl) group attached at the 4-position. The bromine atom is also located at the 1-position of the vinyl group. This compound is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
There are several synthetic routes to prepare 4-(1-Bromovinyl)pyridine:
-
Direct Bromination of 2-Vinylpyridine: : This method involves the bromination of 2-vinylpyridine using bromine or a brominating agent. The reaction typically occurs at the vinyl position, resulting in the desired product.
-
Dehydrobromination of 4-Bromo-2-vinylpyridine: : Starting with 4-bromo-2-vinylpyridine, dehydrobromination (usually with a strong base like potassium tert-butoxide) leads to the formation of this compound.
Analyse Des Réactions Chimiques
4-(1-Bromovinyl)pyridine undergoes various reactions:
-
Substitution Reactions: : It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols, or alkoxides).
-
Heck Reaction: : The vinyl group can undergo Heck coupling reactions with aryl or vinyl halides, leading to the formation of substituted pyridines.
-
Reduction: : Reduction of the vinyl group can yield 4-vinylpyridine.
Applications De Recherche Scientifique
This compound finds applications in:
-
Organic Synthesis: : As a versatile building block for the synthesis of other functionalized pyridines and heterocyclic compounds.
-
Catalysis: : It serves as a ligand in transition metal-catalyzed reactions.
-
Medicinal Chemistry: : Researchers explore its potential as a scaffold for drug development due to its unique structure.
Mécanisme D'action
The exact mechanism of action for 4-(1-Bromovinyl)pyridine depends on its specific application. its reactivity as a vinyl-substituted pyridine allows it to participate in various chemical processes, including binding to specific molecular targets.
Comparaison Avec Des Composés Similaires
While 4-(1-Bromovinyl)pyridine is relatively unique, similar compounds include 2-vinylpyridine, 4-vinylpyridine, and other vinyl-substituted pyridines.
Remember that this compound’s properties and applications continue to be explored in scientific research, making it an intriguing subject for further investigation
Propriétés
Numéro CAS |
241481-87-8 |
|---|---|
Formule moléculaire |
C7H6BrN |
Poids moléculaire |
184.03 g/mol |
Nom IUPAC |
4-(1-bromoethenyl)pyridine |
InChI |
InChI=1S/C7H6BrN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 |
Clé InChI |
ALUVLYDAXURHGU-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=NC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


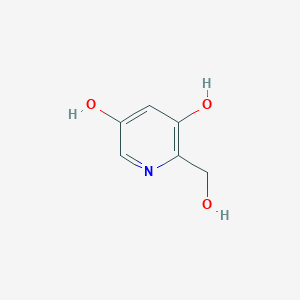
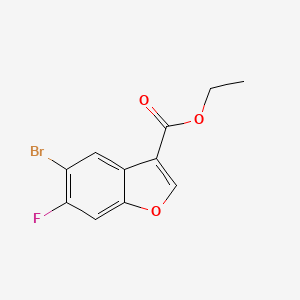
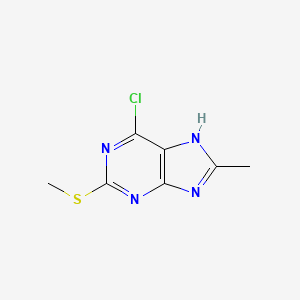

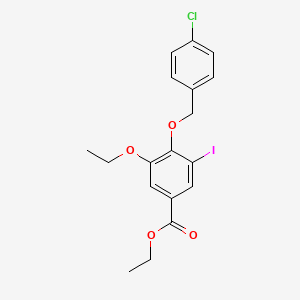
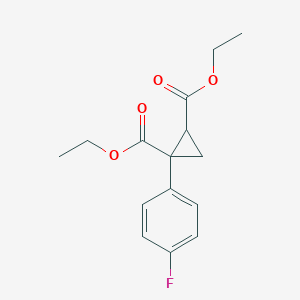
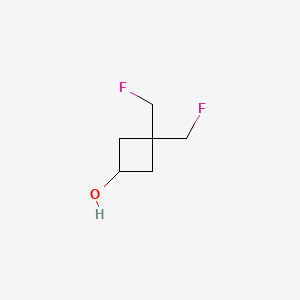
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
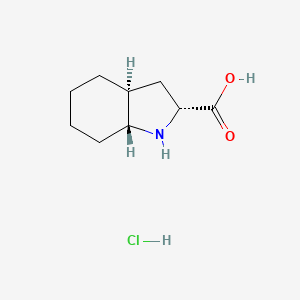
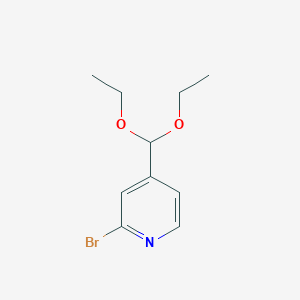
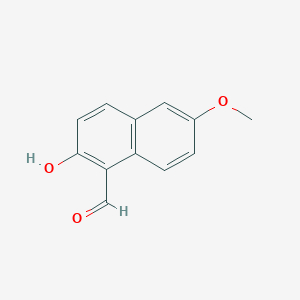
![5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13025868.png)
